1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene
Description
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound characterized by two chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and a 2,2,2-trifluoroethyl group at position 3 on the benzene ring. Its molecular formula is C₈H₃Cl₂F₄, with a molecular weight of 246.02 g/mol. The trifluoroethyl substituent introduces strong electron-withdrawing effects, while the chloro and fluoro groups further modulate electronic and steric properties. This compound is likely relevant in agrochemical or pharmaceutical intermediates, though specific applications require further study .
Properties
Molecular Formula |
C8H4Cl2F4 |
|---|---|
Molecular Weight |
247.01 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-5-1-2-6(11)4(7(5)10)3-8(12,13)14/h1-2H,3H2 |
InChI Key |
NSYMQHNTGPNRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where chlorine and fluorine atoms are introduced into the benzene ring under controlled conditions. The trifluoroethyl group can be added through Friedel-Crafts alkylation using trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation) and nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: Hydrogenation of the benzene ring to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Agents
Research indicates that derivatives of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene exhibit potential as anticancer agents. A study highlighted the synthesis of fluorinated compounds that demonstrate significant cytotoxicity against cancer cell lines. The presence of fluorine atoms enhances metabolic stability and bioactivity, making these compounds candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structure allows for interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Studies have reported that fluorinated aromatic compounds can disrupt bacterial cell walls more effectively than their non-fluorinated counterparts .
Polymer Additives
In material science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymers can improve their performance in harsh environments, making them suitable for applications in coatings and adhesives .
Fluorinated Coatings
Fluorinated compounds are known for their hydrophobic properties. This compound can be used in the development of specialized coatings that repel water and dirt, thereby extending the lifespan of surfaces exposed to environmental stressors . The unique properties imparted by the trifluoroethyl group contribute to the effectiveness of these coatings.
Case Study: Anticancer Research
In a notable study published in a peer-reviewed journal, researchers synthesized a series of fluorinated compounds based on this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the trifluoroethyl side chain significantly affected cytotoxicity profiles, suggesting that structural optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoroethyl) influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)
- Structure : Chloro (position 1), fluoro (position 2), methoxy (position 4), and trifluoromethyl (position 3).
- Molecular Weight : 228.57 g/mol.
- Key Differences : The methoxy group (electron-donating) contrasts with the trifluoroethyl group (electron-withdrawing) in the target compound. Methoxy enhances solubility in polar solvents, whereas trifluoroethyl increases hydrophobicity. The trifluoromethyl group (CF₃) is smaller and less sterically hindered than trifluoroethyl (CF₂CF₃), affecting reaction kinetics .
Oxyfluorfen (CAS 42874-03-3)
- Structure: Chloro (position 2), trifluoromethyl (position 4), and nitro-phenoxy substituents.
- Applications: Herbicide targeting protoporphyrinogen oxidase.
- Key Differences : The nitro group in oxyfluorfen enhances electrophilicity, making it more reactive in redox reactions compared to the trifluoroethyl group in the target compound. This difference likely influences environmental persistence and degradation pathways .
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS 272932-10-4)
- Structure: Chloro-trifluoroethoxy chain attached to phenol.
- Key Differences: The phenol group increases acidity (pKa ~10) compared to the non-hydroxylated benzene ring in the target compound. The trifluoroethoxy chain may confer similar electron-withdrawing effects but with greater conformational flexibility .
Physical and Chemical Properties
| Property | 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene | 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene | Oxyfluorfen |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.02 | 228.57 | 361.70 |
| Key Substituents | Cl, F, CF₂CF₃ | Cl, F, OCH₃, CF₃ | Cl, CF₃, NO₂, phenoxy |
| Electron Effects | Strongly electron-withdrawing | Mixed (electron-withdrawing/donating) | Highly electrophilic |
| Likely Applications | Agrochemical intermediates | Specialty chemicals | Herbicide |
| Stability | High (C-F bonds inert) | Moderate (methoxy susceptible to oxidation) | Moderate (nitro degradation) |
Biological Activity
1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C8H4Cl2F4
- CAS Number : 1190865-44-1
- Molecular Weight : 239.02 g/mol
- Boiling Point : Not available
- Structure : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoroethyl group.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies. Key areas of interest include:
- Anticancer Activity : Preliminary studies indicate potential anticancer properties. The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it affects the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer cell survival and proliferation .
- Antibacterial Activity : The compound exhibits antibacterial effects against various strains of bacteria. Minimum inhibitory concentrations (MIC) have been reported to be effective against pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Antiviral Activity : There is emerging evidence suggesting antiviral properties against certain viruses. The compound's efficacy was evaluated in vitro against viral strains, showing potential as an antiviral agent .
The biological mechanisms underlying the activity of this compound are complex and multifaceted:
- Cell Cycle Arrest : Research indicates that the compound can induce G2/M phase arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21 .
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and other pro-apoptotic factors .
- Antimicrobial Mechanisms : Its antibacterial effects may result from the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within microbial cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies using human hepatocellular carcinoma (HepG2) cells demonstrated that treatment with this compound resulted in significant reductions in cell viability (IC50 values around 22 µg/mL) .
- Antibacterial Testing : A study reported MIC values for the compound against Klebsiella pneumoniae at 0.625 mg/mL, indicating strong antibacterial properties .
- Antiviral Efficacy : In assays against Chikungunya virus, the compound exhibited an IC50 value of approximately 0.44 µM, suggesting its potential as a therapeutic agent for viral infections .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
